7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Imidazo[1,2-a]pyridine: Shares structural similarities but differs in the nitrogen atom placement within the ring.
Pyrrolopyrazine: Features a similar pyrazine ring but with a different fused ring system.
Uniqueness
7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound recognized for its distinctive fused ring structure, which combines imidazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its molecular formula is C8H7N3O3 with a molecular weight of approximately 193.16 g/mol.
Structural Characteristics
The structural features of this compound include:
- Fused ring system : Composed of imidazole and pyrazine rings.
- Functional groups : Contains a carboxylic acid group that contributes to its reactivity.
Property | Value |
---|---|
Molecular Formula | C8H7N3O3 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI Key | DTUUBSPBTPGJJZ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in various diseases.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating immune responses. Inhibitors like this compound can enhance the immune response by modulating pathways such as cGAS-STING. For instance, one study reported an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory activity and potential for use in cancer immunotherapy .
Anticancer Properties
The compound has been explored for its anticancer properties. In vivo studies demonstrated that it could significantly enhance the antitumor efficacy of anti-PD-1 antibodies in murine models, achieving tumor growth inhibition rates of up to 77.7% when administered alongside these antibodies . This suggests that it may play a role in enhancing the effectiveness of existing cancer therapies.
Anti-inflammatory Effects
Compounds structurally similar to this compound often exhibit anti-inflammatory properties. The presence of the carboxylic acid group may contribute to this activity by modulating inflammatory pathways.
Study on ENPP1 Inhibition
A significant study focused on the optimization of imidazo[1,2-a]pyrazine derivatives found that compound 7 (which shares structural characteristics with our compound) demonstrated substantial inhibitory activity against ENPP1 and enhanced immune responses through upregulation of key genes involved in the STING pathway . This study underscores the therapeutic potential of compounds within this chemical class.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors like 2-aminopyrazine and ethyl acetoacetate . Its versatility makes it a valuable building block for developing more complex heterocyclic compounds with diverse biological activities.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14) |
InChI Key |
DTUUBSPBTPGJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C=C(N=C2C1=O)C(=O)O |
Origin of Product |
United States |
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